molecular formula C10H12ClF3N2 B1424030 N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 1220037-10-4

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B1424030
CAS No.: 1220037-10-4
M. Wt: 252.66 g/mol
InChI Key: VWVXWGRBSRLTEO-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a chemical compound that features a pyridine ring substituted with a tert-butyl group, a chlorine atom, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine can be achieved through several synthetic routes. One common method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate under visible light-promoted conditions . This reaction is driven by the photochemical activity of electron donor-acceptor complexes, providing a cost-effective and functional group-tolerant approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar decarboxylative cross-coupling reactions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield new pyridine derivatives, while trifluoromethylation can introduce additional trifluoromethyl groups to the molecule.

Scientific Research Applications

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Tert-butyl)-2-(trifluoromethyl)pyridinamine
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinamine
  • N-(Tert-butyl)-3-chloro-2-pyridinamine

Uniqueness

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a trifluoromethyl group and a tert-butyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-tert-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVXWGRBSRLTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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